Belinostat

Description

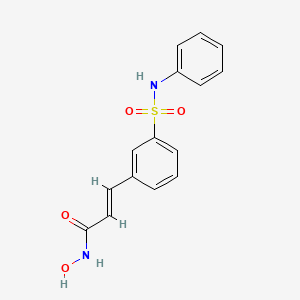

This compound is a novel agent that inhibits the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure. It was developed as an orphan drug to target hematological malignancies and solid tumors by TopoTarget. The safety and efficacy of this compound is currently being evaluated for use in combination with traditional front-line therapies for the treatment of PTCL. Intravenous administration of the agent is available as Beleodaq as monotherapy and the dosing regimen involves a 21-day cycle. It was US-approved in July 2014 as a therapeutic agent for relapsed or refractory peripheral T-cell lymphoma.

This compound is a Histone Deacetylase Inhibitor. The mechanism of action of this compound is as a Histone Deacetylase Inhibitor.

This compound is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. This compound is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.

This compound is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. This compound targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and has 5 approved and 31 investigational indications.

a hydroxamate-type inhibitor of histone deacetylase

Properties

IUPAC Name |

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNRHFGMJRPRSK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194378 | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866323-14-0, 414864-00-9 | |

| Record name | Belinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Belinostat's Mechanism of Action in T-Cell Lymphoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belinostat (Beleodaq®) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in T-cell lymphoma, detailing its molecular targets, downstream cellular effects, and the experimental basis for these findings. This compound functions as a pan-HDAC inhibitor, targeting Class I, II, and IV HDACs, which leads to the hyperacetylation of both histone and non-histone proteins.[1] This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis, ultimately inhibiting the growth of malignant T-cells. This document synthesizes preclinical and clinical data, presents quantitative findings in structured tables, details key experimental methodologies, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action: HDAC Inhibition

This compound's primary mechanism of action is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[3] In normal cells, HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[4] In many cancers, including T-cell lymphomas, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[3]

This compound, a hydroxamic acid-derived compound, effectively inhibits the activity of zinc-dependent HDACs by chelating the zinc ion in the enzyme's active site.[1] It is classified as a pan-HDAC inhibitor, demonstrating activity against Class I, II, and IV HDAC isoforms.[1] This broad-spectrum inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure (euchromatin) that allows for the transcription of previously silenced genes.[3]

Impact on Histone Acetylation

The direct consequence of this compound's HDAC inhibition is the hyperacetylation of histone proteins, particularly histones H3 and H4.[3] This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA and creating a more open chromatin conformation. This altered chromatin landscape allows transcription factors to access gene promoter regions and initiate the expression of genes involved in crucial cellular processes.

Effects on Non-Histone Protein Acetylation

Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors, chaperones, and signaling molecules.[1] this compound's inhibition of HDACs therefore also leads to the hyperacetylation of these non-histone targets, impacting their function and contributing to its anti-tumor effects.[5] For instance, the acetylation of chaperone proteins can lead to the degradation of misfolded client proteins that are critical for cancer cell survival.[6]

Cellular Consequences of HDAC Inhibition by this compound

The molecular changes induced by this compound translate into significant anti-proliferative and pro-apoptotic effects in T-cell lymphoma cells.

Re-expression of Tumor Suppressor Genes

A key outcome of this compound-induced histone hyperacetylation is the re-expression of silenced tumor suppressor genes. These genes encode proteins that regulate cell growth, differentiation, and apoptosis. By reactivating these critical cellular governors, this compound helps to restore normal cellular control mechanisms that are lost in cancer.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in T-cell lymphoma cells. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors and other cell cycle regulatory proteins, which halt the progression of the cell cycle and prevent cancer cell division.

Induction of Apoptosis

A major contributor to the therapeutic efficacy of this compound is its ability to induce programmed cell death, or apoptosis, in malignant T-cells. This is accomplished through multiple mechanisms:

-

Modulation of Apoptotic Proteins: this compound alters the expression of key proteins involved in the apoptotic cascade. It upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby lowering the threshold for apoptosis.[1]

-

Generation of Reactive Oxygen Species (ROS): HDAC inhibitors can induce oxidative stress through the generation of ROS, which can trigger the intrinsic apoptotic pathway.

-

DNA Damage: this compound can also induce DNA damage, which, if irreparable, activates cellular pathways leading to apoptosis.

Quantitative Data on this compound's Efficacy

The anti-tumor activity of this compound in T-cell lymphoma has been quantified in both preclinical and clinical studies.

Preclinical Efficacy in T-Cell Lymphoma Cell Lines

| Cell Line | T-Cell Lymphoma Subtype | IC50 (nM) | Assay | Reference |

| Various Lymphoma Cell Lines | B-cell and T-cell | 72 - 233 | Not Specified | [7] |

Clinical Efficacy in Relapsed/Refractory PTCL (BELIEF Study)

| Parameter | Value | Reference |

| Overall Response Rate (ORR) | 25.8% | [8][9] |

| Complete Response (CR) | 10.8% | [8] |

| Partial Response (PR) | 15% | [8] |

| Median Duration of Response (DoR) | 13.6 months | [8] |

| Median Time to Response | 5.6 weeks | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagram illustrates the core mechanism of action of this compound, from HDAC inhibition to the downstream cellular effects.

Caption: Core mechanism of action of this compound in T-cell lymphoma.

Experimental Workflows

The following diagrams depict typical workflows for key experiments used to elucidate the mechanism of action of this compound.

References

- 1. This compound in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profile of this compound for the treatment of relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on histone deacetylase inhibitors in peripheral T-cell lymphoma (PTCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. ercongressi.it [ercongressi.it]

- 7. bu.edu [bu.edu]

- 8. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound for the treatment of relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Belinostat: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Pan-HDAC Inhibitor: Mechanism of Action, Experimental Protocols, and Therapeutic Potential

Abstract

Belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic agent, particularly in the treatment of hematological malignancies. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, detailing the signaling pathways it modulates. Quantitative data on its inhibitory activity and pharmacokinetic properties are summarized in structured tables for clear comparison. Furthermore, this guide offers detailed experimental protocols for key assays relevant to the study of this compound and presents logical and experimental workflows through Graphviz visualizations.

Introduction

This compound, with the chemical formula C15H14N2O4S, is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor.[1][2] It has been approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[3] By inhibiting HDAC enzymes, this compound promotes the accumulation of acetylated histones and other proteins, leading to the reactivation of silenced tumor suppressor genes.[3][4] This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[3][5] this compound exhibits broad inhibitory activity against Class I, II, and IV HDAC isoforms.[6]

Mechanism of Action

This compound exerts its anticancer effects through the inhibition of histone deacetylases, which are crucial enzymes in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[4] By inhibiting HDACs, this compound maintains a more open chromatin state, allowing for the transcription of genes that are often silenced in cancer cells.[4]

The downstream effects of HDAC inhibition by this compound are multifaceted and include:

-

Re-expression of Tumor Suppressor Genes: this compound can induce the re-expression of critical cell cycle regulators like p21, which leads to cell cycle arrest.[4][7]

-

Induction of Apoptosis: this compound promotes programmed cell death through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[4]

-

Inhibition of Angiogenesis: The drug has been shown to interfere with the formation of new blood vessels, a process critical for tumor growth and metastasis.[3]

-

Modulation of DNA Repair: this compound can downregulate DNA repair proteins, making cancer cells more susceptible to DNA-damaging agents.[4]

Signaling Pathways Modulated by this compound

This compound's activity impacts several key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates the primary mechanism of action.

Caption: Mechanism of action of this compound as a pan-HDAC inhibitor.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against a broad range of HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.

| HDAC Isoform | IC50 (µM) | Reference |

| HDAC1 | 0.041 | [8] |

| HDAC2 | 0.125 | [8] |

| HDAC3 | 0.03 | [8] |

| HDAC4 | 0.115 | [8] |

| HDAC6 | 0.082 | [8] |

| HDAC7 | 0.067 | [8] |

| HDAC8 | 0.216 | [8] |

| HDAC9 | 0.128 | [8] |

| HeLa Cell Lysate | 0.027 | [8] |

In Vitro Anti-proliferative Activity

This compound has shown significant anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian | 0.2 | [8] |

| HCT116 | Colon | 0.2 | [8] |

| Calu-3 | Lung | 0.66 | [8] |

| Hs 852.T | Melanoma | 3.37 | [8] |

| BHP2-7 | Thyroid | ~50 (viability) | [7] |

| Cal62 | Thyroid | ~50 (viability) | [7] |

| SW1736 | Thyroid | ~50 (viability) | [7] |

| T238 | Thyroid | >50 (viability) | [7] |

| NCCIT-P | Testicular Germ Cell | Low nM range | |

| 2102Ep-P | Testicular Germ Cell | Low nM range | |

| NT2-P | Testicular Germ Cell | Low nM range | |

| NCCIT-R (Cisplatin-resistant) | Testicular Germ Cell | Low nM range | |

| 2102Ep-R (Cisplatin-resistant) | Testicular Germ Cell | Low nM range | |

| NT2-R (Cisplatin-resistant) | Testicular Germ Cell | Low nM range | |

| MCF-7 | Breast | 50-100 (viability) | [9] |

Pharmacokinetic Properties (Intravenous Administration)

Pharmacokinetic parameters of intravenously administered this compound have been evaluated in patients with advanced solid tumors.

| Parameter | Value | Reference |

| Elimination Half-Life (T½) | 0.3 - 1.3 hours | [10] |

| Clearance | 1240 mL/min | [3] |

| Volume of Distribution (Vd) | 409 ± 76.7 L | [3] |

| Protein Binding | 92.9% - 95.8% | [3] |

| Renal Excretion (unchanged) | < 2% | [3] |

| Maximum Tolerated Dose (MTD) | 1,000 mg/m²/day (days 1-5 of a 21-day cycle) | [10] |

Pharmacokinetic Properties (Oral Administration)

Preliminary studies have also explored the oral formulation of this compound.

| Parameter | Dose | Value | Reference |

| Mean Half-Life (T½) | 1,000 mg/m² (single dose) | 1.5 ± 0.3 hours | [11] |

| Time to Peak (Tmax) | 1,000 mg/m² (single dose) | 1.9 ± 0.3 hours | [11] |

| Mean Daily AUC | 1,000 mg/m² (once daily) | 2,767 ± 1,453 ng·h/mL | [11] |

Experimental Protocols

HDAC Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available HDAC activity/inhibition assay kits and general procedures.

-

Prepare Nuclear Extracts:

-

Culture cells to a density of 1-5 x 10^6 cells/mL.

-

Lyse cells using a hypotonic buffer to isolate nuclei.

-

Extract nuclear proteins using a high-salt buffer.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

HDAC Reaction:

-

To a well of a microplate pre-coated with an acetylated histone substrate, add the nuclear extract.

-

Add this compound at various concentrations to the sample wells. Include a positive control (e.g., Trichostatin A) and a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for 30-60 minutes to allow for the deacetylation reaction.

-

-

Detection:

-

Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add a primary antibody that specifically recognizes the acetylated histone substrate. Incubate for 60 minutes at room temperature.

-

Wash the wells and add a secondary antibody conjugated to horseradish peroxidase (HRP). Incubate for 30-60 minutes at room temperature.

-

Wash the wells and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction with an acidic stop solution.

-

Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to HDAC activity.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blotting for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in response to this compound treatment.

-

Cell Lysis and Histone Extraction:

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a buffer containing Triton X-100 and protease inhibitors.

-

Pellet the nuclei and extract histones using an acid extraction method (e.g., with 0.2 N HCl).

-

Neutralize the extract and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 15-30 µg of histone extract in Laemmli buffer.

-

Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Normalize the signal to a loading control such as total histone H3 or β-actin.

-

Experimental and Logical Workflows

In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Caption: A typical workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a well-characterized pan-HDAC inhibitor with proven clinical efficacy in certain hematological malignancies. Its broad inhibitory profile and multifaceted mechanism of action make it a valuable tool for both basic research and clinical applications. This technical guide provides a foundational understanding of this compound, offering key quantitative data and detailed experimental protocols to aid researchers in their investigations of this important therapeutic agent. Further research into combination therapies and mechanisms of resistance will continue to define the full therapeutic potential of this compound in oncology.[12]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

Belinostat: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat, marketed under the trade name Beleodaq®, is a potent histone deacetylase (HDAC) inhibitor.[1][2] It is indicated for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[2][3] this compound exhibits pan-HDAC inhibition, leading to the accumulation of acetylated histones and other proteins.[4] This activity modulates gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in tumor cells.[4][5] This technical guide provides an in-depth overview of the chemical structure and a detailed synthetic route for this compound, along with its mechanism of action.

Chemical Structure

This compound is a hydroxamic acid-based HDAC inhibitor with a sulfonamide-hydroxamide structure.[2][4][6]

-

IUPAC Name: (2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide[1][4]

-

Molecular Weight: 318.35 g/mol [8]

-

CAS Number: 866323-14-0[1]

The structure of this compound features a hydroxamic acid moiety which is crucial for its HDAC inhibitory activity, a phenylsulfonamide group, and an acrylamide linker.

| Property | Value | Source |

| IUPAC Name | (2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | [1][4] |

| Molecular Formula | C₁₅H₁₄N₂O₄S | [4][7] |

| Molecular Weight | 318.35 g/mol | [8] |

| CAS Number | 866323-14-0 | [1] |

| IC₅₀ (HDAC) | 27 nM (in a cell-free assay) | [8][9] |

Synthesis of this compound

A practical and effective synthetic route for this compound has been developed, starting from commercially available benzaldehyde.[10][11] This five-step process offers an acceptable overall yield and utilizes inexpensive starting materials.[10][11] The overall yield for a scaled-up experiment was reported to be 33%, producing this compound with a purity of 99.6%.[10]

Synthesis Workflow

Experimental Protocols

Step 1: Addition Reaction

-

Reactants: Benzaldehyde, Sodium bisulfite

-

Product: Adduct 3

-

Procedure: Benzaldehyde is reacted with sodium bisulfite in an addition reaction to form an adduct. This step serves to protect the aldehyde group for the subsequent sulfochlorination.[10][11]

Step 2: Sulfochlorination

-

Reactant: Adduct 3, Chlorosulfonic acid

-

Product: 3-Formylbenzenesulfonyl chloride (4)

-

Procedure: The adduct from the previous step is treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the benzene ring, yielding 3-formylbenzenesulfonyl chloride.[10][11]

Step 3: Sulfonamidation

-

Reactants: 3-Formylbenzenesulfonyl chloride (4), Aniline, Pyridine

-

Product: 3-Formyl-N-phenylbenzenesulfonamide (5)

-

Procedure: The sulfonyl chloride is then reacted with aniline in the presence of pyridine to form the corresponding sulfonamide.[10][11]

Step 4: Knoevenagel Condensation

-

Reactant: 3-Formyl-N-phenylbenzenesulfonamide (5)

-

Product: (E)-3-(3-((phenylamino)sulfonyl) phenyl)acrylic acid (6)

-

Procedure: The aldehyde group of the sulfonamide undergoes a Knoevenagel condensation with a suitable active methylene compound to form the acrylic acid derivative.[10][11]

Step 5: Amidation

-

Reactant: (E)-3-(3-((phenylamino)sulfonyl) phenyl)acrylic acid (6), Hydroxylamine

-

Product: this compound

-

Procedure: The final step involves the amidation of the acrylic acid with hydroxylamine to form the hydroxamic acid moiety of this compound.[10][11]

Mechanism of Action: Signaling Pathway

This compound functions as a histone deacetylase (HDAC) inhibitor.[4][5] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[5] By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin state and the transcription of genes that are often silenced in cancer cells.[5] This includes the upregulation of tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis.[5]

This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5] The intrinsic pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5] The extrinsic pathway is mediated by death receptors.[5]

Conclusion

This compound is a significant therapeutic agent in the treatment of peripheral T-cell lymphoma, with a well-characterized chemical structure and a practical synthetic route. Its mechanism of action as a histone deacetylase inhibitor highlights the importance of epigenetic modulation in cancer therapy. The detailed synthetic and mechanistic information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Beleodaq | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Belinostat Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belinostat (trade name Beleodaq®) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As a pan-HDAC inhibitor, it targets a broad range of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[1][3] This epigenetic modulation reactivates the expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis in cancer cells.[1][4][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, the signaling pathways it modulates, and detailed experimental protocols for its target validation in cancer cells.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of histone deacetylase enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[6] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes, including critical tumor suppressor genes.[4][6]

Beyond histones, this compound also affects the acetylation status and function of various non-histone proteins involved in crucial cellular processes such as cell migration and angiogenesis.[6] The culmination of these effects is a multi-faceted attack on tumor progression.[6]

Validated Cellular Targets and Signaling Pathways

This compound's efficacy stems from its ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation.

Cell Cycle Regulation

This compound induces cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[7][8] This is often mediated by the re-expression of the cell cycle regulator p21.[6][9]

Apoptosis Induction

This compound triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[6]

-

Intrinsic Pathway : This mitochondria-dependent pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[6][10]

-

Extrinsic Pathway : This pathway is activated through death receptors like Fas and TRAIL, leading to the activation of caspase-8 and the subsequent caspase cascade.[6]

Key proteins modulated by this compound in the apoptotic pathway include:

-

Survivin : this compound has been shown to repress survivin expression through the reactivation of the Transforming Growth Factor β (TGFβ) receptor II.[11]

-

Caspases : this compound treatment leads to the activation of caspase-3, a key executioner caspase.[10]

Key Signaling Pathways Modulated by this compound

-

TGF-β Signaling : this compound can restore TGF-β signaling by inducing the expression of TGF-β receptors, leading to downstream effects on survivin expression and apoptosis.[11]

-

Wnt/β-catenin Pathway : In breast cancer cells, this compound has been shown to inactivate the Wnt/β-catenin pathway, leading to suppressed cell proliferation.[12]

-

Protein Kinase C (PKC) Pathway : this compound can activate the PKC pathway, contributing to the induction of apoptosis in breast cancer cells.[12]

-

PI3K/mTOR Signaling : In pancreatic cancer cells, this compound inhibits the PI3K-mTOR-4EBP1 signaling pathway.[8]

-

Hypoxia Signaling : this compound can also block hypoxia-related signals by suppressing the expression of VEGF and HIF1α.[8]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 0.2 - 0.66 | [13] |

| HCT116 | Colon Cancer | 0.2 - 0.66 | [13] |

| HT29 | Colon Cancer | 0.2 - 0.66 | [13] |

| WIL | Lymphoma | 0.2 - 0.66 | [13] |

| CALU-3 | Lung Cancer | 0.2 - 0.66 | [13] |

| MCF7 | Breast Cancer | 0.2 - 0.66 | [13] |

| PC3 | Prostate Cancer | 0.2 - 0.66 | [13] |

| HS852 | - | 0.2 - 0.66 | [13] |

| T3M4 | Pancreatic Cancer | - | [14] |

| AsPC-1 | Pancreatic Cancer | - | [14] |

| Panc-1 | Pancreatic Cancer | - | [14] |

| BHP2-7 | Thyroid Cancer | - | [15] |

| Cal62 | Thyroid Cancer | - | [15] |

| SW1736 | Thyroid Cancer | - | [15] |

| T238 | Thyroid Cancer | - | [15] |

Note: Specific IC50 values for some cell lines were not explicitly stated in the provided search results, but the studies demonstrated a dose-dependent inhibition of proliferation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of this compound's targets.

Histone Deacetylase (HDAC) Activity Assay

This assay measures the ability of this compound to inhibit HDAC enzymes.

Protocol:

-

Reaction Setup : In a microtiter plate, combine ddH2O, HDAC Assay Buffer, and a fluorogenic substrate peptide.[16]

-

Compound Addition : Add this compound, a positive control (e.g., SAHA), or a DMSO vehicle control to the wells and mix.[16]

-

Initiation : Start the reaction by adding the HDAC enzyme to each well and mix thoroughly. Incubate at room temperature for 20 minutes.[16]

-

Development : Add a developer solution to each well to stop the reaction and generate a fluorescent signal.[16]

-

Measurement : Read the fluorescence intensity at an excitation/emission of 355 nm/460 nm. The rate of the reaction is measured while the reaction velocity remains constant.[16]

-

Data Analysis : Calculate the percentage of inhibition relative to the DMSO control. The IC50 value is the concentration of this compound required to inhibit HDAC activity by 50%.[16]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cancer cell proliferation and viability.

Protocol:

-

Cell Seeding : Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[17]

-

Treatment : Expose the cells to various concentrations of this compound or a vehicle control for 24, 48, or 72 hours.[17]

-

MTT Addition : Add 15 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C in the dark.[17]

-

Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins following this compound treatment.

Protocol:

-

Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., acetylated histone H3, p21, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.

Gene Expression Analysis (RT-qPCR)

This method is used to quantify changes in the mRNA levels of target genes after this compound treatment.

Protocol:

-

RNA Extraction : Treat cells with this compound, then extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction : Set up a quantitative PCR (qPCR) reaction using the synthesized cDNA, gene-specific primers for the target gene (e.g., CDKN1A for p21, BAX, BCL2), and a fluorescent dye (e.g., SYBR Green).

-

Amplification and Detection : Perform the qPCR reaction in a real-time PCR cycler, which monitors the fluorescence signal at each cycle.

-

Data Analysis : Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

Visualizations

Signaling Pathways

Caption: this compound's mechanism of action and downstream cellular effects.

Experimental Workflow

Caption: A general experimental workflow for this compound target validation.

Conclusion

This compound is a multi-faceted HDAC inhibitor with a well-defined mechanism of action that impacts numerous critical signaling pathways in cancer cells. The validation of its targets through a combination of enzymatic, cell-based, and molecular assays provides a robust framework for understanding its anti-neoplastic properties and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other HDAC inhibitors in oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - NCI [cancer.gov]

- 3. This compound: Uses, Interactions, and Clinical Data [minicule.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Gene expression-signature of this compound in cell lines is specific for histone deacetylase inhibitor treatment, with a corresponding signature in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth inhibition of pancreatic cancer cells by histone deacetylase inhibitor this compound through suppression of multiple pathways including HIF, NFkB, and mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor this compound inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of this compound analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Belinostat's Impact on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat, a potent hydroxamate-type histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic agent, particularly in the treatment of hematological malignancies such as relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetyl groups on histone and non-histone proteins. This alteration in protein acetylation, particularly the hyperacetylation of histones, plays a pivotal role in regulating gene expression, ultimately inducing cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2] This technical guide provides an in-depth overview of this compound's effect on histone acetylation levels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Reversing Epigenetic Silencing

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino group of lysine residues on the N-terminal tails of histone proteins. This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[3] this compound, as a pan-HDAC inhibitor, effectively blocks the activity of these enzymes.[4] By inhibiting HDACs, this compound promotes a state of histone hyperacetylation, resulting in a more relaxed and open chromatin conformation. This "euchromatin" state allows for the transcription of previously silenced genes, including critical tumor suppressor genes like CDKN1A (encoding p21).[2]

Quantitative Effects on Histone Acetylation and Cellular Processes

This compound treatment leads to a significant increase in the acetylation of histones, particularly histones H3 and H4. While many studies report a "marked" or "strong" increase in acetylation, specific fold-change data from techniques like quantitative mass spectrometry is not extensively available in publicly accessible literature. The available data primarily focuses on the functional outcomes of this increased acetylation, such as cell viability and apoptosis.

| Cell Line | Cancer Type | This compound Concentration | Time Point | Observed Effect on Histone Acetylation | Quantitative Outcome | Reference |

| HeLa | Cervical Cancer | - | - | IC50 of 27 nM for HDAC activity in cell extracts | - | [5][6][7] |

| A2780 | Ovarian Cancer | 1 µM | 1 hour | Increased acetylated H4 (recognizes acetylated Lys8 and Lys12) | Not specified | [3] |

| HCT-116 | Colon Carcinoma | 1 µM | 1 hour | Increased acetylated H4 | Not specified | [3] |

| PC-3, HCT-116, MCF-7, A549, A2780 | Various | 100 mg/kg (in vivo) | 1 hour | Increased H4 acetylation | Strongest in A2780, followed by HCT-116 and A549 | [3] |

| LMP Ovarian Tumor Patients | Ovarian Cancer | 1000mg/m2/day | Post-treatment | Marked increase in acetylated H3 and H4 in PBMCs and tumor tissue | Not specified | [1] |

| NCCIT-R | Testicular Germ Cell Tumor | 50 and 100 nM | 24 hours | Remarkable increase in lysine acetylation and histone H3 acetylation | Not specified | [8] |

| SW-982 | Synovial Sarcoma | 1.4 µM (IC50) | 24 and 48 hours | - | Up to 23% increase in caspase 3/7 activity | [9] |

| SW-1353 | Chondrosarcoma | 2.6 µM (IC50) | 24, 48, and 72 hours | - | Prominent 3-fold activation of caspase 3/7 with SAHA (another HDACi) | [9] |

| LN-229 | Glioblastoma | 2 µmol/L | 48 hours | - | 70% apoptosis | [10] |

| LN-18 | Glioblastoma | 2 µmol/L | 48 hours | - | 28% apoptosis | [10] |

Signaling Pathways Modulated by this compound

The hyperacetylation of histones induced by this compound triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis. A key player in this process is the tumor suppressor protein p21.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol is adapted from commercially available kits and general procedures to determine the IC50 of this compound.

Materials:

-

HeLa cell nuclear extract (or other source of HDACs)

-

This compound

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI177)

-

Developer solution (e.g., containing trichostatin A and trypsin)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well plate, add HeLa nuclear extract to each well, except for the blank.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Add the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Histone Acetylation

This protocol outlines the steps for detecting changes in histone H3 and H4 acetylation levels in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Histone extraction buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF)

-

0.4 N H2SO4

-

Trichloroacetic acid (TCA)

-

Acetone

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time points.

-

Histone Extraction:

-

Harvest and wash cells with PBS.

-

Resuspend the cell pellet in histone extraction buffer and incubate on ice.

-

Dounce homogenize to lyse the cells and release the nuclei.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation at 4°C overnight to extract histones.

-

Centrifuge to pellet cellular debris and collect the supernatant containing histones.

-

Precipitate histones by adding TCA and incubating on ice.

-

Centrifuge to pellet the histones and wash the pellet with ice-cold acetone.

-

Air-dry the histone pellet and resuspend in water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of histone extracts in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the relative change in acetylation.

Conclusion

This compound is a powerful HDAC inhibitor that effectively increases histone acetylation, leading to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. While quantitative data on the precise fold-change in histone acetylation remains an area for further investigation, the downstream cellular effects are well-documented. The experimental protocols provided in this guide offer a framework for researchers to further explore the molecular impact of this compound and other HDAC inhibitors. A deeper understanding of these epigenetic modulators will continue to drive the development of more effective and targeted cancer therapies.

References

- 1. Phase II trial of the histone deacetylase inhibitor this compound in women with platinum resistant epithelial ovarian cancer and micropapillary (LMP) ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Monitoring the effect of this compound in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complexation of histone deacetylase inhibitor this compound to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. exchemistry.com [exchemistry.com]

- 6. This compound | Autophagy | HDAC | TargetMol [targetmol.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Belinostat-Induced Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms by which belinostat, a pan-histone deacetylase inhibitor, induces apoptosis and cell cycle arrest in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and workflows.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

This compound is a hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor, targeting zinc-dependent HDAC enzymes in classes I, II, and IV.[1][2][3] HDACs are enzymes that remove acetyl groups from the lysine residues of histones and some non-histone proteins.[1][4][5] This deacetylation leads to a condensed chromatin structure, which represses the transcription of associated genes.[4]

By inhibiting HDACs, this compound causes an accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin state.[4][6] This epigenetic modulation reactivates the expression of genes that are often silenced in cancer cells, including critical tumor suppressor genes.[2][4] The functional outcomes of this restored gene expression are central to this compound's anti-cancer effects, primarily inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[4][5][7]

This compound-Induced Apoptosis

This compound triggers programmed cell death, or apoptosis, through the coordinated activation of both the intrinsic and extrinsic pathways.[4] This dual approach ensures a robust pro-apoptotic signal in malignant cells.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals. This compound modulates the balance of the Bcl-2 family of proteins, upregulating pro-apoptotic members like Bax while downregulating anti-apoptotic members such as Bcl-2.[4][6] This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and activating the initiator caspase-9, which in turn activates executioner caspases like caspase-3.[4][8]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is activated by extracellular ligands binding to death receptors on the cell surface, such as Fas and TRAIL receptors.[4] this compound can enhance the sensitivity of cancer cells to these signals. This receptor engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[4] Activated caspase-8 directly cleaves and activates executioner caspases, converging with the intrinsic pathway to dismantle the cell.[4][6]

Other Pro-Apoptotic Mechanisms

Beyond the canonical pathways, this compound's pro-apoptotic effects involve other signaling networks:

-

ROS-TAK1-AMPK Axis: In pancreatic cancer cells, this compound promotes the production of reactive oxygen species (ROS), which activates the TAK1-AMPK signaling axis, a critical step for inducing apoptosis.[9]

-

PKC Pathway: In breast cancer models, this compound has been shown to activate the Protein Kinase C (PKC) pathway, contributing to its apoptotic effects.[10]

-

Survivin Repression: this compound can repress the expression of survivin, an anti-apoptotic protein often overexpressed in tumors, through the reactivation of TGFβ signaling.[11]

This compound-Induced Cell Cycle Arrest

In addition to promoting cell death, this compound effectively halts cancer cell proliferation by inducing cell cycle arrest, most commonly at the G1/S or G2/M checkpoints.[6][12][13]

Upregulation of p21 (WAF1/CIP1)

A primary mechanism for cell cycle arrest is the transcriptional upregulation of the CDKN1A gene, which encodes the p21 protein.[4][14] As a potent cyclin-dependent kinase (CDK) inhibitor, p21 binds to and inhibits the activity of cyclin/CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) that are required for progression through the G1/S transition.[4][11] By reactivating p21 expression, this compound establishes a critical roadblock to cell division.[4][15][16]

Modulation of Other Cell Cycle Regulators

This compound also influences other key cell cycle proteins:

-

p27: Expression of the CDK inhibitor p27 can also be induced.[6]

-

Cyclins: The expression of cyclins essential for cell cycle progression, such as Cyclin D and Cyclin E, can be downregulated.[10][13]

-

Wnt/β-catenin Pathway: In breast cancer, this compound has been shown to inactivate the Wnt/β-catenin pathway, leading to decreased expression of its downstream targets CCND2 (Cyclin D2) and Myc, which are crucial for proliferation.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| SW-982 | Synovial Sarcoma | 1.4 µM | 48 h | [12] |

| SW-1353 | Chondrosarcoma | 2.6 µM | 48 h | [12] |

| MCF-7 | Breast Cancer | 5 µM | 48 h | [8] |

| NCCIT-R | Testicular Germ Cell Tumor | ~50-100 nM | 72 h | [15] |

| 5637 | Bladder Cancer | 1.0 - 10.0 µM | Not Specified | [17] |

| T24 | Bladder Cancer | 1.0 - 10.0 µM | Not Specified | [17] |

| J82 | Bladder Cancer | 1.0 - 10.0 µM | Not Specified | [17] |

| RT4 | Bladder Cancer | 1.0 - 10.0 µM | Not Specified | [17] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | Effect | Observation | Reference |

| LN-229 | Glioblastoma | 2 µM for 48 h | Apoptosis | 70% apoptotic cells | [18] |

| LN-18 | Glioblastoma | 2 µM for 48 h | Apoptosis | 28% apoptotic cells | [18] |

| 5637 | Bladder Cancer | 5 µM for 48 h | Cell Cycle | Accumulation in G0/G1, increase in G2/M | [13] |

| HT | T-cell Lymphoma | IC50 for 24h | Cell Cycle (Sub-G1) | 21% of cells in Sub-G1 phase | [2] |

| HT | T-cell Lymphoma | IC50 for 24h | Cell Cycle (S-Phase) | Increased accumulation of cells in S-phase | [2] |

Detailed Experimental Protocols

This section provides standardized protocols for the key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTS/XTT)

This colorimetric assay measures cell metabolic activity to determine the percentage of viable cells after treatment.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTS or XTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound at the desired concentration and duration. Include positive and negative controls.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin. Combine all cells from each sample.[19]

-

Washing: Wash cells twice with cold phosphate-buffered saline (PBS) by centrifuging at ~300 x g for 5 minutes.[20]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI) according to the manufacturer's protocol.[21]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20][21]

-

Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube and keep the samples on ice, protected from light.[21]

-

Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.[21]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide (PI) to quantify DNA content and determine the distribution of cells across the different phases of the cell cycle.[22]

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample after treatment with this compound.

-

Washing: Wash cells once with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix cells for at least 1 hour at 4°C (or store at -20°C for longer periods).[23][24]

-

Rehydration: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[24]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 30 minutes at room temperature. This step is crucial as PI also binds to double-stranded RNA.[23][25]

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[25]

-

Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[24]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use a low flow rate for better resolution.[24]

-

Sub-G1 peak: Represents apoptotic cells with fragmented DNA.

-

G0/G1 peak: Represents cells with 2N DNA content.

-

S phase: Represents cells with intermediate DNA content (between 2N and 4N).

-

G2/M peak: Represents cells with 4N DNA content.

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle pathways (e.g., cleaved PARP, cleaved caspases, p21, acetylated histones).

-

Protein Extraction: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Frontiers | Schedule-Dependent Synergy Between the Histone Deacetylase Inhibitor this compound and the Dihydrofolate Reductase Inhibitor Pralatrexate in T-and B-cell Lymphoma Cells in vitro [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Apoptotic effect of this compound | Annals of Medical Research [annalsmedres.org]

- 9. This compound-induced apoptosis and growth inhibition in pancreatic cancer cells involve activation of TAK1-AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histone Deacetylase Inhibitor this compound Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bipublication.com [bipublication.com]

- 15. Efficacy of HDAC Inhibitors this compound and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RETRACTED ARTICLE: this compound and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The histone deacetylase inhibitor this compound (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. kumc.edu [kumc.edu]

- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 23. vet.cornell.edu [vet.cornell.edu]

- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 25. ucl.ac.uk [ucl.ac.uk]

The Impact of Belinostat on Non-Histone Protein Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-neoplastic activity, primarily attributed to its ability to induce hyperacetylation of histone proteins, leading to chromatin relaxation and altered gene expression. However, the therapeutic effects of this compound extend beyond histone modifications. A growing body of evidence highlights the critical role of this compound in modulating the acetylation status of a diverse array of non-histone proteins. This technical guide provides an in-depth exploration of the impact of this compound on non-histone protein acetylation, summarizing key quantitative data, detailing experimental methodologies for investigation, and visualizing the intricate signaling pathways involved. Understanding these non-histone effects is paramount for elucidating the complete mechanism of action of this compound and for the rational design of novel therapeutic strategies.

Introduction: Beyond Histones

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. While the role of histone acetylation in regulating gene expression is well-established, the acetylation of non-histone proteins is emerging as a crucial regulatory mechanism for a wide range of cellular processes.[1] These processes include protein stability, enzymatic activity, subcellular localization, and protein-protein interactions.

This compound, as a pan-HDAC inhibitor, non-selectively inhibits class I, II, and IV HDACs, leading to the hyperacetylation of a broad spectrum of protein substrates.[1] This widespread increase in acetylation affects numerous signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. This guide focuses on the impact of this compound on key non-histone protein targets and their associated signaling cascades.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various HDAC isoforms and its effects on different cancer cell lines.

Table 1: this compound Inhibitory Activity against HDAC Isoforms

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.041 |

| HDAC2 | 0.125 |

| HDAC3 | 0.03 |

| HDAC8 | 0.216 |

| HDAC4 | 0.115 |

| HDAC6 | 0.082 |

| HDAC7 | 0.067 |

| HDAC9 | 0.128 |

Table 2: this compound Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Effect |

| A2780 | Ovarian | 0.2 µM | Growth Inhibition |

| HCT116 | Colon | 0.2 µM | Growth Inhibition |

| Calu-3 | Lung | 0.66 µM | Growth Inhibition |

| Hs 852.T | Melanoma | 3.37 µM | Growth Inhibition |

| MOPC-315 | Myeloma | 2.52 ± 0.27 μM | Anti-cancer activity |

| SW-982 | Synovial Sarcoma | 1.4 µM | Decreased cell viability |

| SW-1353 | Chondrosarcoma | 2.6 µM | Decreased cell viability |

| MCF-7 | Breast Cancer | 5 µM (48h) | Decreased cell viability, Apoptosis |

| PLC/PRF/5, Hep3B, HepG2 | Hepatocellular Carcinoma | Dose-dependent | Growth inhibition, Apoptosis |

Key Non-Histone Protein Targets and Signaling Pathways

This compound-mediated hyperacetylation of non-histone proteins disrupts critical signaling pathways involved in tumorigenesis. This section details the impact on the NF-κB and HIF-1α pathways and on the structural protein tubulin.

The NF-κB Pathway: Inhibiting Pro-Survival Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The activity of the p65 (RelA) subunit of NF-κB is regulated by acetylation.

This compound treatment leads to the upregulation of acetylated NF-κB p65.[2] This hyperacetylation can have complex, context-dependent effects. While some studies suggest that p65 acetylation enhances its transcriptional activity, others indicate that it can also promote its interaction with IκBα, leading to its sequestration in the cytoplasm and subsequent inhibition of NF-κB signaling. The diagram below illustrates the general mechanism of this compound's influence on the NF-κB pathway.

The HIF-1α Pathway: Targeting Tumor Angiogenesis

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby supporting tumor growth. The stability and activity of HIF-1α are regulated by acetylation.

This compound has been shown to profoundly block hypoxia signaling. It can lead to the hyperacetylation of HIF-1α, which can, in some contexts, promote its degradation via the proteasome. Additionally, this compound can induce the acetylation of heat shock protein 90 (Hsp90), a chaperone required for HIF-1α stability. Acetylation of Hsp90 impairs its function, leading to HIF-1α degradation.

Tubulin Acetylation: Disrupting Microtubule Dynamics

α-tubulin is a key component of microtubules, which are dynamic cytoskeletal structures essential for cell division, intracellular transport, and cell motility. The acetylation of α-tubulin at lysine 40 is a critical post-translational modification that affects microtubule stability and function.

As a pan-HDAC inhibitor, this compound also inhibits HDAC6, the primary tubulin deacetylase. This leads to an increase in acetylated α-tubulin. Hyperacetylation of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.

Table 3: Effect of this compound on Tubulin Acetylation

| Cell Line | Treatment | Effect on Acetylated Tubulin |

| Peripheral Blood Mononuclear Cells (PBMCs) | This compound | Hyperacetylation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on non-histone protein acetylation.

Cell Culture and this compound Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., as listed in Table 2).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment.

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).

Immunoprecipitation of Acetylated Proteins

This protocol is for the enrichment of acetylated proteins from cell lysates for subsequent Western blot analysis.

-

Cell Lysis:

-

Wash this compound-treated and control cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail and an HDAC inhibitor (to preserve acetylation during lysis).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add an anti-acetyl-lysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

References